sodium;2-oxo(2,3-13C2)propanoate

Mass Spectrometry Isotopologue Purity Metabolic Flux Analysis

Single-labeled 13C-pyruvate tracers cannot distinguish pentose phosphate pathway (PPP) activity from glycolysis, creating ambiguity in metabolic flux analysis. Sodium pyruvate-2,3-13C2 resolves this with its adjacent 13C2 spin pair: • Unique J-coupling (36.8 Hz doublet) distinguishes PPP-derived [2,3-13C2]lactate from glycolytic [1,2-13C2]lactate • M+2 mass shift enables baseline-separated GC-MS/LC-MS quantification • Compatible with SABRE-SHEATH hyperpolarization for proton-only metabolic MRI Supplied at 99 atom % 13C isotopic purity. For research use only.

Molecular Formula C3H3NaO3
Molecular Weight 112.029 g/mol
Cat. No. B7802060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-oxo(2,3-13C2)propanoate
Molecular FormulaC3H3NaO3
Molecular Weight112.029 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1;
InChIKeyDAEPDZWVDSPTHF-AWQJXPNKSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Oxo(2,3-13C2)propanoate (Sodium Pyruvate-2,3-13C2): A Position-Specific 13C2 Tracer for Metabolic Flux Analysis


Sodium;2-oxo(2,3-13C2)propanoate (CAS 89196-78-1), the disodium salt of pyruvic acid labeled with carbon-13 at positions 2 and 3, is a stable isotope-resolved metabolic tracer. With an isotopic purity of 99 atom % 13C and a characteristic M+2 mass shift, this compound is expressly designed for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy applications . Unlike generic or uniformly labeled pyruvate, the specific adjacency of the 13C labels on the C2 and C3 carbons generates a unique spin-spin coupling signature in NMR and a distinct mass isotopomer in MS, enabling the direct, unambiguous tracking of carbon atom fate through central carbon metabolism, specifically resolving flux through the pentose phosphate pathway, glycolysis, and the tricarboxylic acid (TCA) cycle [1].

Why Unlabeled, Singly-Labeled, or Alternatively-Labeled Pyruvate Cannot Substitute for Sodium Pyruvate-2,3-13C2


Interchanging sodium pyruvate isotopologues introduces critical analytical ambiguity. Unlabeled pyruvate is invisible to 13C-tracing experiments. The widely used hyperpolarized [1-13C]pyruvate, while excellent for real-time assessment of pyruvate dehydrogenase (PDH) flux, loses its carbon-13 label as 13CO2 upon entry into the TCA cycle, rendering downstream mitochondrial metabolism invisible [1]. Singly-labeled [2-13C]pyruvate can report on TCA cycle flux, but cannot distinguish between the multiple metabolic fates of the pyruvate carbon skeleton. Critically, the doublet arising from [1,2-13C2]pyruvate (glycolysis product) and [2,3-13C2]pyruvate (pentose phosphate pathway product) are only distinguishable by their unique 13C-13C J-coupling constants in NMR. Without the specific 2,3-adjacent labeling, it is analytically impossible to resolve pentose phosphate pathway activity from glycolytic flux using a single tracer and simple NMR readout [2]. Furthermore, in MS-based flux analysis, the specific M+2 isotopomer of [2,3-13C2]pyruvate provides a unique mass signature that is not confounded by the natural abundance of singly-labeled species, which is a significant limitation of M+1 tracers .

Quantitative Analytical Differentiation of Sodium Pyruvate-2,3-13C2 Against Its Closest Isotopologue Analogs


Mass Spectrometry Differentiation: Unambiguous M+2 Signature Versus M+1 Analogs

Sodium pyruvate-2,3-13C2 provides a distinct M+2 mass shift, a critical differentiator from the M+1 shift of singly-labeled pyruvates like sodium pyruvate-1-13C or sodium pyruvate-2-13C. This M+2 signature allows for the direct quantification of the doubly-labeled species without interference from the ~1.1% natural abundance of 13C that heavily obscures the signal of M+1 isotopologues [1]. In a direct vendor specification comparison, sodium pyruvate-2,3-13C2 (Sigma Prod. No. 486191) is specified with an M+2 mass shift, in contrast to sodium pyruvate-1-13C (Prod. No. 490709) and sodium pyruvate-2-13C (Prod. No. 490725), which are both specified with an M+1 shift . This difference is not merely nominal; it translates to a significantly higher signal-to-noise ratio for the tracer in complex biological matrices, enabling more robust flux calculations [1].

Mass Spectrometry Isotopologue Purity Metabolic Flux Analysis

NMR Isotopomer Resolution: Specific J-Coupling Constants Differentiate Glycolysis from the Pentose Phosphate Pathway

The unique value of the 2,3-13C2 labeling pattern is realized in 13C NMR spectroscopy, where it provides a specific and unambiguous readout of pentose phosphate pathway (PPP) activity. When [2,3-13C2]glucose is metabolized, glycolysis produces [1,2-13C2]pyruvate (and subsequently lactate), while the PPP exclusively produces [2,3-13C2]pyruvate. These two species are directly resolved by their distinct 13C-13C J-coupling constants on the lactate C2 resonance: the [1,2-13C2]lactate doublet (D12) has a coupling constant of 55.4 Hz, whereas the [2,3-13C2]lactate doublet (D23) has a distinguishable coupling constant of 36.8 Hz [1]. This allows for the direct calculation of the PPP/glycolysis flux ratio simply from the D23/D12 peak area ratio, eliminating the need for complex natural abundance corrections that plague assays using [1,2-13C2]glucose [1]. A quantitative isotopomer analysis study confirmed that the observed relative abundance of [2,3-13C2]pyruvate in a biological system was 89% of the theoretical maximum defined by sole glycolysis, providing a precise metric for pathway flux partitioning [2].

13C NMR Spectroscopy J-Coupling Constants Pentose Phosphate Pathway

TCA Cycle Entry-Point Resolution: Differentiating Pyruvate Carboxylase from Pyruvate Dehydrogenase Flux

The metabolism of [2,3-13C2]pyruvate provides a unique advantage in resolving the two primary anaplerotic and oxidative entry points of pyruvate into the TCA cycle. When [2,3-13C2]pyruvate enters the cycle via pyruvate carboxylase (PC), it produces the isotopomer [2,3-13C2]glutamate. Conversely, its decarboxylation via pyruvate dehydrogenase (PDH) generates [1,2-13C2]acetyl-CoA, which after condensation with oxaloacetate leads to the formation of [4,5-13C2]glutamate [1]. These two glutamate isotopomers are distinguishable by 13C NMR. In contrast, the commonly used [1,2-13C2]pyruvate loses its ability to distinctly mark the PC pathway because both PDH and PC flux would lead to similar labeling patterns, thereby providing a partial view of metabolism [2]. The >50% dilution of the [2,3-13C2]PEP isotopomer pool before it reaches [4,5-13C2]glutamate in integrated flux analysis further quantifies the metabolic channelling and exchange that is only measurable with this labeling scheme [1].

TCA Cycle Isotopomer Analysis Pyruvate Carboxylase Metabolic Flux Analysis

Exclusion of Pentose Cycling via Multiplet Analysis: A Definitive Negative Control

The 2,3-13C2 labeling provides a definitive experimental tool for ruling out metabolic pathway activity. In an in vivo study of gluconeogenesis in the insect *Manduca sexta*, administration of [2,3-13C2]pyruvate was used to test the hypothesis of pentose cycling. The key analytical readout was the multiplet NMR signal structure of the product, trehalose. Pentose cycling would cause the uncoupling of adjacent 13C nuclei, altering the expected multiplet pattern. Analysis of the trehalose spectra showed the absence of this uncoupling, unequivocally demonstrating that pentose cycling was not operative under those nutritional conditions [1]. This capability for a definitive negative result is not possible with singly-labeled [2-13C]pyruvate, where the absence of a coupled pair means pathway activity must be inferred from complex enrichment ratios rather than directly observed as a lack of coupling.

Gluconeogenesis Pentose Phosphate Pathway Spin-Spin Coupling

Hyperpolarized 13C MRI: The Critical Role of 13C2 Adjacency for Long-Lived Singlet States

In the emerging field of hyperpolarized metabolic MRI, the structural feature of adjacent 13C nuclei is not just analytically useful but is a functional prerequisite for next-generation imaging technology. A patented method for proton-only detection of hyperpolarized agents specifically leverages the long-lived singlet state of the 13C2 spin pair in pyruvate, which is hyperpolarized using parahydrogen [1]. This singlet state, which confers a significantly extended lifetime compared to the conventional spin-lattice relaxation time (T1), is a property exclusive to molecules with a coupled 13C pair. As a result, [2,3-13C2]pyruvate is an essential precursor for developing MRI contrast agents that can be detected on standard proton-only clinical MRI scanners, potentially bypassing the need for costly and rare multinuclear 13C hardware [1]. While [1,2-13C2]pyruvate also possesses a singlet state and has been studied in this context, the distinct chemical shift of the C2 and C3 labels in the [2,3-13C2] isotopologue provides a different chemical shift dispersion for its metabolic products, which can be advantageous for resolving specific metabolites.

Hyperpolarized MRI Singlet State Parahydrogen Induced Polarization (PHIP) Molecular Imaging

Optimal Procurement and Application Scenarios for Sodium Pyruvate-2,3-13C2


Quantitative Fluxomics for Cancer Metabolism Research

For researchers investigating the metabolic reprogramming of cancer cells, sodium pyruvate-2,3-13C2 is the tracer of choice. By integrating its unique M+2 mass shift into GC-MS or LC-MS workflows, scientists can achieve baseline-separated quantification of pyruvate cycling and TCA cycle entry points, as demonstrated in hepatoma models. The ability to simultaneously track flux through both pyruvate carboxylase and pyruvate dehydrogenase via the distinct isotopomers of glutamate provides a systems-level view of metabolic flexibility that is unattainable with [1-13C] or [U-13C] tracers alone [1].

High-Resolution NMR-Based Pentose Phosphate Pathway (PPP) Assay

This isotopologue is an essential reagent for any laboratory implementing the novel [2,3-13C2]glucose-based PPP assay. The entire analytical power of this method relies on the ability to resolve the 36.8 Hz doublet of [2,3-13C2]lactate from the 55.4 Hz doublet of glycolytic [1,2-13C2]lactate. Procuring sodium pyruvate-2,3-13C2 allows researchers to create the necessary 13C-labeled analytical standards for validating this PPP readout or to directly infuse it in cell culture studies of oxidative stress, where NADPH production via the PPP is critical [2].

Development of Parahydrogen-Induced Polarization (PHIP) MRI Contrast Agents

For chemistry and imaging groups developing next-generation, proton-only hyperpolarized MRI agents, sodium pyruvate-2,3-13C2 is a key substrate. Its adjacent 13C2 spin pair is the minimal structural motif required to form a nuclear singlet state, which can be hyperpolarized via reversible exchange with parahydrogen (SABRE-SHEATH). The resulting hyperpolarized agent offers a pathway to translate metabolic MRI to standard clinical scanners, a high-impact application that is fundamentally inaccessible to mono-labeled pyruvate analogs [3].

Metabolic Pathway Elucidation in Non-Model Organisms and Tracer Studies

In comparative physiology and plant science, where canonical metabolic pathways can be altered or unknown, sodium pyruvate-2,3-13C2 serves as a powerful discovery tool. As demonstrated in insect gluconeogenesis studies, the intact 13C-13C spin-spin coupling acts as an internal probe of carbon skeleton rearrangement. The ability to confirm the absorption and metabolic incorporation of the tracer into downstream organic acids (e.g., succinate, fumarate) while simultaneously using the coupling pattern to falsify the involvement of specific pathways (e.g., pentose cycling) makes it an invaluable compound for primary metabolic discovery [4].

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